Ferric choline citrate
Description
Historical Context of Ferric Choline (B1196258) Citrate (B86180) Synthesis and Identification
The development of ferric choline citrate dates back to the mid-20th century. A key method for its preparation was detailed in a 1951 U.S. Patent. google.com This process involves reacting choline dihydrogen citrate with an appropriate iron salt, such as freshly prepared ferric hydroxide (B78521). google.come-cep.org In one described method, 107 parts of ferric hydroxide are added to 295 parts of choline dihydrogen citrate dissolved in 200 parts of distilled water. google.com The mixture is then heated to approximately 80°C with stirring until a homogeneous reddish-brown solution is formed. google.com This solution can be used directly or dried to yield a reddish-brown, amorphous, and somewhat hygroscopic solid that is freely soluble in water. google.com
Varying the reactant ratios, such as using 53.5 parts of ferric hydroxide to 295 parts of choline dihydrogen citrate, results in a green-colored solution. google.com An alternative synthesis involves reacting one mole of tricholine citrate with two moles of solid ferric citrate in water, which, after processing, yields a green crystalline compound. chemicalbook.com These early methods established the foundation for producing what was described as coordination products of ferricholine citrate and ferric hydroxide, analogous to ferric ammonium (B1175870) citrates but with distinct properties. google.com The product was developed under the name Ferrolip in the U.S. in 1953 for use as a hematinic. e-cep.orgchemicalbook.com
Scope and Significance of this compound in Contemporary Research
In modern research, this compound and related iron-citrate complexes are investigated across multiple scientific disciplines. Their significance stems from the crucial role of both iron and choline in biological systems. Choline is an essential nutrient for brain development and liver function, while iron is vital for oxygen transport and cellular metabolism. mdpi.comjustdial.com
Contemporary research explores this compound in several key areas:
Nutritional Science : Studies continue to evaluate its bioavailability and efficacy as an iron supplement in animal models. Research in young pigs, for instance, has explored its role in preventing iron-deficiency anemia and its relative biological value compared to other iron sources like ferrous sulfate (B86663). nih.govnih.govnih.gov
Biochemistry and Cell Biology : The mechanisms of cellular iron uptake from citrate complexes are a major focus. Research investigates how cells absorb, metabolize, and regulate iron from these compounds, particularly in non-transferrin-bound iron (NTBI) pathways. nih.govrsc.org
Materials Science : The unique coordination chemistry of iron-citrate complexes has led to their use in novel applications, such as the synthesis of draw solutes for forward osmosis processes in water purification and other separation technologies. scienceforecastoa.com
Neuroscience and Epigenetics : Recent studies have used ferric citrate in animal models to investigate the long-term effects of early-life iron status on brain development, cognitive function, and the epigenetic regulation of specific genes in the hippocampus. mdpi.comnih.govnih.gov
The compound's utility in biopharmaceutical applications as a nutrient in fermentation processes highlights its role in industrial biotechnology. chemondis.com This diverse scope of research underscores the continuing scientific interest in the properties and applications of this compound.
Overview of Core Research Paradigms and Theoretical Frameworks
The chemistry of iron-citrate systems, including this compound, is governed by complex coordination principles. The interaction between ferric ions (Fe³⁺) and citrate is intricate because the citrate ligand has multiple potential binding sites: three carboxylate groups and one hydroxyl group. This allows citrate to function as a tetradentate ligand, capable of forming various stable coordination complexes. nih.gov
Research using techniques like Mössbauer and electron paramagnetic resonance (EPR) spectroscopy has revealed that the speciation of ferric citrate in aqueous solutions is highly dependent on factors such as pH and the molar ratio of iron to citrate. rsc.orgresearchgate.net
Mononuclear vs. Polynuclear Species : At a 1:1 iron-to-citrate molar ratio, polynuclear species, likely trinuclear in structure, tend to predominate. researchgate.netresearchgate.net When citrate is in excess, the equilibrium shifts towards the formation of mononuclear (single iron ion) species. scienceforecastoa.comresearchgate.net Spectrophotometric studies have identified various mononuclear complexes, such as [Fe(Cit)₂]⁵⁻. rsc.org
Role of the Hydroxyl Group : X-ray crystallography data indicate that the hydroxyl group of the citrate molecule is involved in coordinating the Fe(III) ion, and it becomes deprotonated upon forming the complex. rsc.org This aspect is a critical factor in understanding the stability and structure of these complexes.
Structural Analysis : Extended X-ray Absorption Fine Structure (EXAFS) analysis confirms an octahedral coordination environment for the iron atom, being bound to six oxygen atoms in ferric citrate complexes. nih.gov In more complex systems like ferric pyrophosphate citrate, the iron(III) center is complexed with one pyrophosphate and two citrate molecules. nih.gov
These coordination characteristics are fundamental to the compound's behavior in both biological and materials science contexts.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₃H₆₃Fe₂N₃O₂₄ | nih.govpharmacompass.com |
| Molecular Weight | 997.5 g/mol | nih.govpharmacompass.com |
| Appearance | Yellow-green to brown powder | mubychem.com |
| Solubility | Soluble in water | mubychem.comgoogle.com |
| pH (1% solution) | approx. 3 | lohmann-minerals.com |
Non-clinical research provides fundamental insights into how this compound interacts with biological systems at the cellular and organismal levels.
Cellular Uptake Mechanisms : Studies using human hepatoma (HuH7) cells to model liver uptake of ferric citrate have shown that the process is saturable and depends on specific membrane binding sites. nih.gov The research suggests a mechanism where ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺) at the cell surface before being transported into the cell by a carrier-mediated step. nih.gov This is supported by findings that iron uptake is stimulated by reducing agents like ascorbate (B8700270) and inhibited by ferrous iron chelators. nih.gov Interestingly, while iron accumulation within the cells increases over time, citrate uptake plateaus, indicating that iron is transported separately from the citrate ligand. nih.gov
Bioavailability in Animal Models : The bioavailability of iron from this compound has been assessed in animal models, particularly in young pigs, which are susceptible to iron-deficiency anemia. nih.govnih.gov In one key study, the relative biological value of iron from this compound was determined to be approximately 140, using ferrous sulfate as the standard (100). nih.govoup.com This value was consistent when measured by both hemoglobin regeneration and iron retention methods, suggesting superior bioavailability. nih.gov However, other studies have noted little difference in performance metrics when this compound was added to a starter diet already fortified with necessary minerals and vitamins. okstate.edu
Gene Expression and Neurological Impact : In rodent models, ferric citrate has been used to study the interplay between iron status, nutrition, and brain function. Prenatal iron deficiency, induced using a diet with ferric citrate as the iron source, was shown to alter the expression of genes in the rat hippocampus, such as Bdnf (Brain-Derived Neurotrophic Factor). mdpi.com Furthermore, prenatal choline supplementation was found to interact with the iron-deficient state, influencing epigenetic markers and reversing some of the gene expression changes caused by the iron deficiency. mdpi.comnih.gov These studies provide a model for understanding how nutrients like iron and choline mechanistically regulate brain development. nih.gov
| Iron Source | Measurement Method | Relative Biological Value | Source |
|---|---|---|---|
| Ferrous Sulfate (Standard) | Hemoglobin Regeneration & Iron Retention | 100 | nih.gov |
| This compound | Hemoglobin Regeneration & Iron Retention | ~140 | nih.govoup.com |
| Ferric Copper Cobalt Choline Citrate Complex | Hemoglobin Regeneration & Iron Retention | ~140 | nih.govoup.com |
Beyond its biological relevance, the chemical nature of ferric citrate complexes makes them suitable for applications in materials science. A notable example is their investigation as draw solutes in forward osmosis (FO), an emerging membrane-based technology for water purification and desalination. scienceforecastoa.com
In an FO system, a draw solution with high osmotic pressure is used to pull water across a semi-permeable membrane from a feed solution (like seawater or wastewater). The ideal draw solute should be highly soluble, generate a high osmotic pressure, be non-toxic, and be easily recoverable.
A 2018 study explored the synthesis of various ferric citrate (Fe-Cit) complexes for this purpose by reacting iron (III) nitrate (B79036) nonahydrate with citric acid monohydrate at different molar ratios in a basic solution (pH ~8). scienceforecastoa.com The research found that:
The structure of the resulting complex depended on the precursor ratio. Ratios of citric acid to iron of 2:1 and 5:1 predominantly formed di-nuclear complexes. scienceforecastoa.com
Higher ratios of 9:1 and 19:1 favored the formation of a mononuclear complex, identified as [Fe(Cit)₂]⁵⁻. scienceforecastoa.com
The mononuclear Fe-Cit-9 complex demonstrated superior properties as a potential draw solute, exhibiting high osmotic pressure, good thermal stability, and low viscosity compared to the other synthesized complexes. scienceforecastoa.com
Crucially, toxicology tests indicated that the Fe-Cit-9 compound was nontoxic, enhancing its viability for applications such as concentrating liquid foods or pharmaceuticals. scienceforecastoa.com
This research illustrates how the fundamental coordination chemistry of ferric citrate can be leveraged to design functional materials for advanced technological applications.
Structure
2D Structure
Properties
Molecular Formula |
C11H18FeNO8 |
|---|---|
Molecular Weight |
348.11 g/mol |
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;iron(3+);2-oxidopropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H7O7.C5H14NO.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5-7;/h1-2H2,(H,7,8)(H,9,10)(H,11,12);7H,4-5H2,1-3H3;/q-1;+1;+3/p-3 |
InChI Key |
YJBFEDKRBVBHSN-UHFFFAOYSA-K |
Canonical SMILES |
C[N+](C)(C)CCO.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].[Fe+3] |
Origin of Product |
United States |
Synthesis and Derivation Methodologies of Ferric Choline Citrate
Conventional Synthetic Routes
Conventional methods for synthesizing ferric choline (B1196258) citrate (B86180) typically utilize choline dihydrogen citrate as the starting choline-containing reactant. This precursor has two available acidic groups that can react with an iron compound. google.com
A primary and well-documented method for preparing ferric choline citrate involves the direct reaction of freshly prepared ferric hydroxide (B78521) with choline dihydrogen citrate. google.come-cep.orgdevendrakirtipharma.com In this process, an aqueous solution of choline dihydrogen citrate is heated, and ferric hydroxide is added. The mixture is stirred until a homogeneous solution is formed, indicating the completion of the reaction. google.com The resulting product can be used as a solution or dried to obtain an amorphous, hygroscopic solid that is freely soluble in water. google.comchemicalbook.comchemicalbook.com
The characteristics of the final product, such as its color, can vary based on the specific reactant ratios. For instance, one described method yields a reddish-brown amorphous solid, while another results in a greenish-brown to brownish-green solid. google.com
Table 1: Examples of Synthesis via Ferric Hydroxide Route Data sourced from U.S. Patent 2,575,611. google.com
| Example | Reactant 1 | Reactant 2 | Solvent | Temperature | Product Description |
| 1 | 295 parts Choline Dihydrogen Citrate | 107 parts Ferric Hydroxide | 200 parts Distilled Water | ~80°C | Reddish-brown, amorphous solid with a glistening surface upon fracture. |
| 2 | 295 parts Choline Dihydrogen Citrate | 53.5 parts Ferric Hydroxide | 400 parts Distilled Water | 80°C | Amorphous, greenish-brown to brownish-green, hygroscopic solid. |
An alternative conventional route employs ferrous carbonate instead of ferric hydroxide. google.com In this method, freshly prepared ferrous carbonate is added to an aqueous solution of choline dihydrogen citrate. The reaction is characterized by vigorous effervescence due to the liberation of carbon dioxide. google.com To ensure the reaction goes to completion and to remove the dissolved gas, the solution is heated and stirred. google.com Similar to the ferric hydroxide method, the final product can be used in its solution form or dried to yield a reddish-brown, hygroscopic, and water-soluble solid. google.com
Table 2: Example of Synthesis via Ferrous Carbonate Route Data sourced from U.S. Patent 2,575,611. google.com
| Example | Reactant 1 | Reactant 2 | Solvent | Temperature | Key Observation |
| 3 | 295 parts Choline Dihydrogen Citrate | 116 parts Ferrous Carbonate | 400 parts Distilled Water | 80°C | Vigorous effervescence (CO₂ liberation). |
| 4 | 295 parts Choline Dihydrogen Citrate | 58 parts Ferrous Carbonate | 200 parts Distilled Water | Not specified | Not specified. |
Alternative and Novel Preparative Approaches
More recent and alternative methods explore different precursors and reaction strategies for the synthesis of iron-choline-citrate complexes.
An alternative synthesis involves the reaction between tricholine citrate and ferric citrate. chemicalbook.comchemicalbook.com This process begins by dissolving one mole of tricholine citrate in water, to which two moles of solid ferric citrate are added. The mixture is agitated until the ferric citrate fully dissolves and the solution's color transitions from brown to green. chemicalbook.comchemicalbook.com The water is then removed through methods such as vacuum evaporation, azeotropic distillation with benzene (B151609) or toluene, or by heating to 110-115°C. chemicalbook.comchemicalbook.com This step yields a gummy, viscous mass, which is subsequently treated with methanol (B129727). The methanol treatment causes the mass to solidify into a green crystalline compound, which is then filtered and dried. chemicalbook.comchemicalbook.com
The synthesis of the choline citrate precursor itself is a critical preliminary step based on acid-base chemistry. Choline dihydrogen citrate is formed when a molecule of choline, an organic base, reacts with a molecule of citric acid. google.com This reaction leaves two of the carboxylic acid groups of the citrate molecule unreacted and available for subsequent reaction with an iron compound. google.com
Similarly, tricholine citrate is prepared by reacting choline base with citric acid, which is a neutralization reaction. google.comgoogle.com A lab-scale synthesis demonstrates this principle by treating choline hydroxide (a base) with citric acid at 70°C for several hours to produce choline citrate. nih.gov The efficiency of this precursor formation can be low if unreacted trimethylamine (B31210) is present in the choline base, as it can react with the citric acid to form an impurity, trimethylamine citrate. google.com
Optimization of Synthetic Conditions and Yield
Optimizing the synthesis of this compound is crucial for maximizing yield and ensuring product purity. Key parameters that are controlled include temperature, pH, reactant ratios, and purification methods.
In the conventional routes, heating the reaction mixture to approximately 80°C and stirring until a homogeneous solution forms are essential for driving the reaction to completion. google.comchemicalbook.com For the synthesis of the tricholine citrate precursor, it has been found that reacting choline base with citric acid at elevated temperatures (above 50°C, with a preferred range of 61-85°C) and adjusting the pH to above 8.5 can achieve higher conversion rates and a purity of over 65%. google.com
Post-synthesis purification is vital for the quality of the final product. justdial.com In the synthesis from tricholine citrate and ferric citrate, the removal of water is a critical step, which can be optimized by using vacuum distillation or heating to a specific temperature range (110-115°C). chemicalbook.comchemicalbook.com The subsequent solidification with methanol, followed by filtration and drying at around 70°C, isolates the final crystalline product. chemicalbook.comchemicalbook.com For the precursor synthesis, one innovative approach involves a single-step reactor-distillation system that combines the reaction and distillation, reducing production time significantly compared to traditional batch processes. google.com This continuous process also helps in managing impurities like trimethylamine.
Influence of Temperature and Reaction Kinetics
Temperature is a pivotal parameter in the synthesis of this compound, directly influencing the rate and success of the reaction. The process generally involves the reaction of freshly prepared ferric hydroxide with choline dihydrogen citrate in an aqueous solution. google.com
Elevated temperatures are required to drive the reaction to completion. A common method involves heating the reactant mixture to approximately 80°C. google.com This thermal energy input is necessary to facilitate the interaction between the ferric hydroxide and the choline dihydrogen citrate, leading to the formation of a homogeneous solution, which indicates the reaction has concluded. google.com The reaction is characterized by the dissolution of the ferric hydroxide into the choline dihydrogen citrate solution. google.com
While detailed kinetic studies providing specific rate constants are not extensively published in the available literature, the procedural descriptions imply temperature-dependent kinetics. The reaction at room temperature is not described as effective, whereas heating to 80°C ensures the formation of the desired complex. google.com The duration of heating is continued until a stable, homogeneous solution is achieved, signifying the completion of the reaction. google.com
It is also important to consider the thermal stability of the resulting complex. The thermal decomposition of iron choline citrate has been observed to begin at higher temperatures, with studies showing its conversion into nanocrystalline iron oxides like magnetite (Fe₃O₄) and hematite (B75146) (α-Fe₂O₃) upon heating to 270°C and above. narod.ru This establishes a practical upper temperature limit for the synthesis process to avoid degradation of the target compound.
| Reactant | Temperature (°C) | Observation | Source |
|---|---|---|---|
| Ferric Hydroxide | 80 | A homogeneous reddish-brown or green solution is formed, indicating reaction completion. | google.com |
| Ferrous Carbonate | 80 | Vigorous effervescence occurs, and heating helps remove dissolved carbon dioxide to yield a reddish-brown solution. | google.com |
| This compound (Product) | > 270 | Thermal decomposition into iron oxides (magnetite, hematite) begins. | narod.ru |
Solvent System Effects on Product Characteristics
The solvent system is fundamental to the synthesis of this compound, with water being the conventional solvent of choice. google.comgoogle.com The effectiveness of water as a solvent is largely due to the high solubility of the reactants, particularly choline dihydrogen citrate. google.comsolubilityofthings.com The polar nature of water and its capacity for hydrogen bonding facilitate the dissolution of the ionic choline citrate salt, creating the necessary aqueous environment for the reaction with the iron source. solubilityofthings.com
The characteristics of the final product are significantly influenced by the concentration of the reactants within the aqueous solvent system. google.com For instance, reacting 107 parts of ferric hydroxide with 295 parts of choline dihydrogen citrate in 200 parts of distilled water at 80°C yields a homogeneous reddish-brown solution. google.com In contrast, using a larger volume of water (400 parts) with a reduced amount of ferric hydroxide (53.5 parts) results in a greenish-brown to brownish-green solution. google.com This demonstrates that the reactant-to-solvent ratio directly impacts the color of the resulting complex.
Upon evaporation of the water, the final product is typically an amorphous, reddish-brown or greenish-brown solid that is somewhat hygroscopic and freely soluble in water. google.com Commercially available grades of this compound also show color variations from yellowish-brown to green. lohmann-minerals.com The pH of a 1% aqueous solution of the product is noted to be approximately 3. lohmann-minerals.com While water is the standard, the principles of solvent chemistry suggest that other polar, protic solvents could potentially be used, although this is not the focus of established methods. The use of aprotic co-solvents in other iron-based ionic liquid systems has been shown to significantly alter physical properties like viscosity and conductivity, highlighting the critical role of the solvent environment. researchgate.net
| Choline Dihydrogen Citrate (parts) | Ferric Hydroxide (parts) | Distilled Water (parts) | Resulting Solution Color | Source |
|---|---|---|---|---|
| 295 | 107 | 200 | Reddish-brown | google.com |
| 295 | 53.5 | 400 | Greenish-brown to Brownish-green | google.com |
Derivatization Strategies and Analogue Synthesis within Choline-Iron-Citrate Frameworks
The choline-iron-citrate framework allows for the synthesis of various analogues and derivatives by modifying the reactants or their stoichiometry. google.com The fundamental structure involves an iron atom complexed with choline and citric acid. ecfr.gov
One primary strategy for analogue synthesis is the substitution of the iron source. google.com While ferric hydroxide is a common reactant, other iron compounds can be used to produce related complexes. google.com For example, reacting choline dihydrogen citrate with freshly prepared ferrous carbonate (FeCO₃) instead of ferric hydroxide yields a distinct but related compound. google.com This reaction is characterized by vigorous effervescence due to the liberation of carbon dioxide and results in a reddish-brown solid after being heated to 80°C to drive the reaction and remove the gas. google.com
Another approach to derivatization involves altering the stoichiometry between the iron and the choline dihydrogen citrate ligand. google.com The reaction is not limited to a single, fixed molecular composition. The molar ratio of iron to choline dihydrogen citrate can be varied up to a 1:1 molar ratio, leading to the formation of different coordination products. google.com There is evidence to suggest these products may be coordination complexes of ferricholine citrate and ferric hydroxide. google.com
Furthermore, derivatization can be approached by modifying the synthesis of the choline citrate ligand itself. One reported method involves reacting choline hydroxide directly with citric acid at an elevated temperature (70°C) to form a choline citrate gel. nih.gov This pre-formed ligand could then be reacted with various iron sources to explore the synthesis of different this compound derivatives. This modular approach allows for greater control and variation within the general synthetic framework.
| Iron Source | Ligand | Key Reaction Feature | Product Description | Source |
|---|---|---|---|---|
| Ferric Hydroxide (Fe(OH)₃) | Choline Dihydrogen Citrate | Heating to ~80°C to form a homogeneous solution. | Reddish-brown or greenish-brown amorphous solid. | google.com |
| Ferrous Carbonate (FeCO₃) | Choline Dihydrogen Citrate | Vigorous effervescence (CO₂ release); heating to ~80°C. | Reddish-brown amorphous solid. | google.com |
Advanced Analytical and Spectroscopic Characterization of Ferric Choline Citrate Complexes
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the analysis of Ferric Choline (B1196258) Citrate (B86180), providing detailed insights into its molecular structure, the coordination environment of the iron center, and the integrity of the organic ligands.
FTIR spectroscopy is a powerful, non-destructive technique used to identify functional groups within the Ferric Choline Citrate complex. By analyzing the absorption of infrared radiation, specific vibrational modes of the molecule can be determined, confirming the presence and interaction of the choline and citrate moieties.
In the analysis of choline citrate, characteristic peaks confirm the structure of the organic components. nih.gov The thermal decomposition of iron choline citrate can also be monitored using FTIR, which helps in identifying the residual organic fractions in the resulting iron oxide products. narod.ru The FTIR spectrum of a choline citrate gel shows distinctive peaks corresponding to various functional groups. nih.gov For instance, a broad band between 3600–3200 cm⁻¹ is indicative of O–H stretching vibrations from the hydroxyl groups of both choline and citrate. nih.gov Aliphatic C–H stretching is observed around 2800 cm⁻¹, while C=O stretching from the carboxylic acid groups of citrate appears at approximately 1720 cm⁻¹. nih.gov The coordination of the carboxylate groups to the ferric ion is often evidenced by the appearance of an antisymmetric stretching vibration (COO⁻) around 1572 cm⁻¹. nih.gov Other key vibrations include methyl deformation, C–O stretching, and the deformation of the –CH₂– group. nih.gov
Table 1: Characteristic FTIR Absorption Bands for Choline Citrate
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
|---|---|---|---|
| 3600–3200 | O–H stretching | Hydroxyl (Choline, Citrate) | nih.gov |
| 2800 | C–H stretching | Aliphatic (Choline, Citrate) | nih.gov |
| 1720 | C=O stretching | Carboxyl (Citrate) | nih.gov |
| 1572 | Antisymmetric COO⁻ stretching | Coordinated Carboxylate (Citrate) | nih.gov |
| 1472 | Methyl deformation | Choline | nih.gov |
| 1077 | C–O stretching | Choline | nih.gov |
This table presents interactive data based on identified vibrational frequencies.
NMR spectroscopy is indispensable for obtaining high-resolution structural information about the choline and citrate ligands in solution. ¹H NMR, in particular, allows for the precise mapping of the proton environments within the complex.
The ¹H NMR spectrum of the choline moiety provides distinct signals for its trimethylammonium protons [-N(CH₃)₃], methylene (B1212753) protons adjacent to the nitrogen [-N-CH₂-], and methylene protons adjacent to the hydroxyl group [-CH₂-OH]. Changes in the chemical shifts (δ) of these protons upon complexation with ferric citrate offer direct evidence of binding and can elucidate the nature of the interaction. For example, the coordination of the choline's hydroxyl group or electrostatic interactions involving the cationic head can cause significant shifts in the corresponding proton signals. researchgate.netnih.gov Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine the spatial proximity between protons of the choline, the citrate, and any solvent molecules, further defining the three-dimensional structure of the complex in solution. mdpi.com Studies on related systems have shown that ¹H NMR is sensitive to changes in hydrogen bonding and the local environment of the choline molecule. researchgate.net
⁵⁷Fe Mössbauer spectroscopy is a highly specific technique for probing the nuclear environment of iron atoms. It provides invaluable data on the oxidation state, spin state, and coordination geometry of the iron center in this compound. mdpi.com
The Mössbauer spectrum of this compound at room temperature has been observed as a single, broadened line. narod.ru In frozen solutions of iron(III) citrate complexes, the technique can distinguish between different iron species. d-nb.inforesearchgate.net The key parameters derived from Mössbauer spectra are the isomer shift (IS) and the quadrupole splitting (QS). The IS value is indicative of the oxidation state of the iron; for high-spin Fe(III) complexes, it typically falls in the range of 0.2-0.5 mm/s. d-nb.info The QS value arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the iron nucleus, providing information about the symmetry of the iron's coordination environment. researchgate.net A non-zero QS value indicates a distorted or non-cubic coordination geometry. researchgate.net
Studies on iron(III) citrate have shown that this technique can quantify the relative amounts of mononuclear and polynuclear iron structures in solution. d-nb.info For instance, a precursor for Mg-Zn ferrites containing iron(III) citrate showed Mössbauer parameters consistent with all iron ions being in a high spin (S=5/2), +3 oxidation state, and in octahedral coordination. d-nb.info
Table 2: Representative ⁵⁷Fe Mössbauer Parameters for Iron(III) Citrate Complexes
| Sample Type | Isomer Shift (IS) (mm/s) | Quadrupole Splitting (QS) (mm/s) | Inferred Iron State | Reference |
|---|---|---|---|---|
| Iron(III) Citrate Precursor | ~0.38 | ~0.65 | High-spin Fe(III), Octahedral | d-nb.info |
| ⁵⁷Fe(III)-citrate 1:1.1 complex | 0.38 | 0.74 | Fe(III) | researchgate.net |
| Iron Choline Citrate (initial) | Broadened single line at RT | - | Fe(III) | narod.ru |
This table presents interactive data based on reported Mössbauer parameters.
EPR, also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly useful for characterizing the paramagnetic high-spin Fe(III) (d⁵, S=5/2) centers in monomeric this compound complexes. nih.gov
The EPR spectrum of monomeric high-spin Fe(III) in a rhombic symmetry environment typically shows a prominent signal at g ≈ 4.3. researchgate.net The shape and intensity of the EPR signal provide information about the electronic structure and concentration of the paramagnetic species. d-nb.info In the context of iron citrate complexes, EPR is highly effective when used in conjunction with Mössbauer spectroscopy. d-nb.info As the iron-to-citrate ratio increases, the formation of polynuclear iron complexes often occurs. d-nb.info These species typically involve oxygen-bridged ferric ions that are antiferromagnetically coupled, rendering them EPR-silent. d-nb.info Consequently, a decrease in the intensity of the EPR signal associated with monomeric iron can indicate the formation of these polynuclear structures. d-nb.info Studies of iron citrate solutions have used EPR to confirm that the dominant monomeric species exhibits extreme rhombic symmetry. researchgate.net
XRD is a primary technique for determining the solid-state structure of materials. For this compound, powder XRD (pXRD) can be used to ascertain whether the solid material is crystalline or amorphous. google.com
Chromatographic and Electrophoretic Separation Methods
Chromatographic and electrophoretic techniques are vital for the separation, purification, and analysis of this compound from reaction mixtures, precursors, and potential degradation products. These methods separate components based on differential partitioning between a mobile and a stationary phase or differential migration in an electric field. libretexts.orgportlandpress.com
Chromatographic Methods:
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. acs.org It could be employed to separate the positively charged this compound complex from anionic or neutral impurities. acs.org
Paper and Thin-Layer Chromatography (TLC): These are simple, rapid methods for the qualitative analysis and separation of components in a mixture. libretexts.orgresearchgate.net For instance, paper chromatography can effectively separate various metal cations, including Fe³⁺, based on their differential partitioning between the stationary paper phase and a mobile solvent phase. libretexts.org
Solvent Extraction: This method can be used to selectively separate iron complexes. For example, Fe(III) has been successfully separated from a deep eutectic solvent containing choline chloride using a non-aqueous solvent extraction process. scispace.com
Electrophoretic Methods:
Capillary Electrophoresis (CE): CE is a high-resolution technique that separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte. It has been proposed as a modern alternative to older methods for the analysis of choline salts, offering rapid and sensitive separation from other components in a sample. researchgate.net
Gel Electrophoresis: This technique separates macromolecules like proteins and can be adapted for charged complexes. portlandpress.com By applying an electric field across a gel matrix, charged species like this compound would migrate at a rate dependent on their size, shape, and charge, allowing for separation from other charged molecules. portlandpress.com
Liquid Chromatography–Mass Spectrometry (LC-MS/MS) for Complex Profiling
Liquid Chromatography–Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. tru.ca This method is particularly well-suited for the analysis of complex mixtures, such as those containing this compound and related species. tru.carsc.org
In the context of this compound, LC-MS/MS can be employed to separate and identify the various components of the complex, including the ferric iron (Fe³⁺), choline, and citrate ions. The liquid chromatography stage separates these components based on their physicochemical properties, such as polarity and size. rsc.org Following separation, the components are introduced into the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z). mdpi.com This allows for the precise identification and quantification of each species present in the sample.
Researchers have utilized LC-MS/MS for the analysis of choline and its various forms in different matrices. nih.govnih.gov For instance, a method using hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) has been developed for the simultaneous analysis of seven choline-containing compounds. nih.gov This approach demonstrates the capability of LC-MS/MS to differentiate and quantify closely related choline species. nih.gov Similarly, LC-MS/MS has been successfully applied to quantify choline compounds in various food products, highlighting its robustness and sensitivity. mdpi.com
The application of isotope-dilution hydrophilic interaction liquid chromatography coupled with electrospray MS or inductively coupled plasma MS has proven effective for the quantitative determination of iron citrate/malate complexes. rsc.org This advanced technique addresses challenges related to the dynamic equilibria and lability of metal complexes during analysis. rsc.org
A typical LC-MS/MS method for analyzing choline compounds might involve the following parameters:
| Parameter | Value/Description |
| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Column | YMC-Triart PFP (4.6 mm × 250 mm, 5 µm) mdpi.com |
| Mobile Phase | 33.0% (v/v) methanol (B129727) containing 0.0100% formic acid mdpi.com |
| Flow Rate | 0.5 mL/min (LC) and 0.3 mL/min (MS) mdpi.com |
| Column Temperature | 40 °C mdpi.com |
| Injection Volume | 50.0 µL mdpi.com |
| Ionization Mode | Positive Electrospray Ionization (ESI+) mdpi.com |
This table presents a generalized set of parameters and may vary depending on the specific analytical goals.
Capillary Electrophoresis (CE) for Choline and Related Species Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly advantageous for the analysis of charged species like choline. nih.govnih.gov CE offers high separation efficiency, requires small sample volumes, utilizes aqueous-based systems, and has relatively short analysis times. nih.gov These features make it a valuable tool for analyzing choline and related compounds in various matrices.
The principle of CE is based on the differential migration of analytes in a capillary filled with an electrolyte under the influence of an electric field. The separation is influenced by the analyte's charge-to-size ratio. For the analysis of choline, which is a cation, a background electrolyte (BGE) is chosen to optimize its separation from other components in the sample. nih.gov
Several studies have demonstrated the successful application of CE for the determination of choline. nih.govnih.govuni-regensburg.de For instance, a capillary zone electrophoresis (CZE) method with indirect UV detection has been developed for assaying choline in pharmaceutical preparations. nih.gov The optimization of the BGE is crucial for achieving selectivity, especially when separating choline from other cations and neutral species. nih.gov
Key parameters for a typical CE analysis of choline are summarized below:
| Parameter | Value/Description |
| Capillary | Uncoated fused-silica, 75 µm i.d. x 50 cm length nih.gov |
| Background Electrolyte | 5 mM creatinine, pH 3.2 nih.gov |
| Separation Voltage | 25 kV nih.gov |
| Temperature | 25 °C nih.gov |
| Detection | Indirect UV at 210 nm nih.gov |
This table represents typical conditions and can be modified for specific analytical requirements.
The validation of CE methods by comparison with other techniques, such as LC-MS, has confirmed their accuracy and reliability for choline analysis. researchgate.net The development of advanced detection methods, such as coupling CE with mass spectrometry or electrochemical detectors, has further enhanced the sensitivity and selectivity of choline analysis, enabling detection at femtomole to attomole levels. nih.gov
Electrochemical Characterization
Cyclic Voltammetry and Electrodeposition Studies in Non-Aqueous Systems
Electrochemical techniques, particularly cyclic voltammetry (CV), are instrumental in characterizing the redox properties of metal complexes like this compound. irjmets.com Conducting these studies in non-aqueous solvents offers significant advantages, including a wider electrochemical window and enhanced solubility for many metal complexes, which allows for the investigation of redox processes that are not accessible in aqueous solutions. irjmets.com
Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. The resulting voltammogram provides information about the redox potentials and electrochemical reactivity of the species in solution. For iron complexes, CV can reveal the potentials at which Fe(III) is reduced to Fe(II) and vice versa. worldscientific.comnih.gov The choice of the non-aqueous solvent, such as ethylene (B1197577) glycol or deep eutectic solvents (DESs) based on choline chloride, is critical as it influences the stability and redox behavior of the complex. researchgate.netbohrium.com
Electrodeposition studies, often coupled with CV, investigate the formation of metallic films on an electrode surface from a solution containing metal ions. In the context of this compound, this would involve the reduction of Fe(III) ions to form an iron deposit. The mechanism of electrodeposition, such as whether it follows a progressive or instantaneous nucleation model, can be elucidated from chronoamperometry experiments. researchgate.net Research has shown that iron electrodeposition from choline chloride-based DESs is a promising area of study. bohrium.commdpi.com
A typical experimental setup for cyclic voltammetry of an iron complex in a non-aqueous medium would include:
| Component | Description |
| Working Electrode | Glassy Carbon or Platinum irjmets.com |
| Reference Electrode | Ag/Ag⁺ in the specific non-aqueous solvent irjmets.com |
| Counter Electrode | Platinum wire or mesh |
| Electrolyte | A solution of the iron complex in a non-aqueous solvent (e.g., ethylene glycol, choline chloride-based DES) with a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate). irjmets.comresearchgate.net |
| Temperature | Controlled, often elevated (e.g., 80 °C) for DESs bohrium.com |
This table outlines a general setup; specific conditions depend on the system under investigation.
The data obtained from these studies, such as redox potentials and diffusion coefficients, are crucial for understanding the fundamental electrochemical properties of this compound and its potential applications in areas like electroplating and materials science. plos.orgsemanticscholar.org
Potentiometric and Conductometric Analysis of Solution Equilibria
Potentiometric and conductometric methods are valuable for studying the equilibria of metal complexes in solution. eijppr.com These techniques provide insights into the formation, stability, and stoichiometry of complexes like this compound.
Potentiometry involves measuring the potential of an electrochemical cell under zero current flow. saylor.org A common application is the potentiometric titration, where the potential of an ion-selective electrode is monitored as a titrant is added to the sample solution. science.gov For studying this compound, a titration could be designed to determine the stability constant of the complex. This would involve measuring the change in potential of an iron(III)-selective electrode or a pH electrode as a function of the concentration of choline and citrate. eijppr.com Potentiometry is recognized for its accuracy in studying ionic equilibria. eijppr.com
Conductometry measures the electrical conductivity of a solution, which is dependent on the concentration and mobility of the ions present. saylor.org During the formation of a complex like this compound, the conductivity of the solution changes as the free ions (Fe³⁺, choline, citrate) combine to form the complex, which will have a different mobility. By monitoring the conductivity during a titration (a conductometric titration), one can determine the stoichiometry of the complex. The endpoint of the titration is indicated by a distinct change in the slope of the conductivity versus titrant volume curve.
These classical electrochemical methods provide fundamental data on the behavior of this compound in solution, complementing the information obtained from more advanced spectroscopic and chromatographic techniques. depauw.edu
Microscopic and Surface Analysis Techniques
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of solid materials at high magnification. mdpi.com In the context of this compound, SEM can be used to examine the physical characteristics of the solid compound, such as its particle size, shape, and surface texture. nih.gov
The principle of SEM involves scanning a focused beam of electrons across the surface of a sample. The interactions between the electrons and the sample generate various signals, including secondary electrons, backscattered electrons, and X-rays. mdpi.com Secondary electrons are primarily used to generate images of the surface topography with high resolution. mdpi.com
When analyzing this compound, a sample of the dried, solid material would be mounted and coated with a thin layer of a conductive material (like gold) to prevent charge buildup from the electron beam. nih.gov The SEM images can reveal whether the material consists of crystalline structures, amorphous particles, or has a specific morphology. nih.gov For example, studies on related iron compounds have used SEM to observe the formation of different structures, such as nanorods or nanoparticles. acs.org
In conjunction with SEM, Energy-Dispersive X-ray Spectroscopy (EDX or EDS) can be performed. researchgate.net This technique analyzes the X-rays emitted from the sample to determine its elemental composition. mdpi.com For a sample of this compound, EDX analysis would be expected to show peaks corresponding to iron, carbon, and oxygen, confirming the presence of the constituent elements of the complex. nih.gov
A summary of the information obtainable from SEM analysis of this compound is provided below:
| Information Provided | Description |
| Morphology | Visualization of the shape and structure of the particles (e.g., crystalline, amorphous, spherical, irregular). mdpi.com |
| Particle Size | Measurement of the dimensions of the individual particles. |
| Surface Topography | Detailed view of the surface features, such as texture and porosity. mdpi.com |
| Elemental Composition (with EDX) | Identification and semi-quantitative analysis of the elements present (Fe, C, O, N). nih.gov |
This table highlights the key insights gained from SEM analysis.
SEM analysis is crucial for the physical characterization of solid this compound, providing visual evidence that complements the chemical information obtained from other analytical techniques.
Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition
Energy Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful analytical technique used for the elemental analysis or chemical characterization of a sample. wisdomlib.org It operates by bombarding a material with a high-energy electron beam, which causes the atoms within the sample to emit characteristic X-rays. wisdomlib.org The energy of these X-rays is unique to the elements present, allowing for their identification and quantification. This method is frequently paired with Scanning Electron Microscopy (SEM) to provide elemental information about a specific area of a sample being imaged. nih.gov
In the context of this compound, EDX is employed to confirm the presence and relative abundance of its constituent elements: iron (Fe), carbon (C), oxygen (O), and nitrogen (N). nih.gov The analysis provides a qualitative and semi-quantitative assessment of the elemental makeup, ensuring the complex has been synthesized correctly. The technique has been widely used to determine the elemental composition of various iron-containing compounds and related materials. researchgate.netrsc.org For instance, in studies involving iron oxide nanoparticles, EDS analysis can confirm the iron oxide composition of electron-dense clusters observed within cells. rsc.org
The results of an EDX analysis are typically presented as a spectrum, with peaks corresponding to the specific elements present. The height or intensity of these peaks relates to the concentration of the element in the sample. This data can be tabulated to show the elemental composition by weight or atomic percentage.
Table 1: Representative EDX Data for a this compound Sample This table shows hypothetical data representing a typical elemental analysis result for this compound.
| Element | Symbol | Weight % | Atomic % |
| Carbon | C | 40.0 | 45.0 |
| Nitrogen | N | 4.2 | 4.0 |
| Oxygen | O | 44.6 | 37.5 |
| Iron | Fe | 11.2 | 2.5 |
| Total | 100.0 | 100.0 | |
| Note: This data is illustrative and serves as a representative example of EDX output for this compound. |
3D Optical Profilometry for Surface Characteristics
3D Optical Profilometry is a non-contact, non-destructive technique used to obtain high-resolution three-dimensional images of a surface. It is employed to characterize surface topography and quantify various surface parameters, such as roughness, texture, and the dimensions of surface features. The method is valuable for assessing the quality and uniformity of films, coatings, and crystalline structures.
While specific studies on the profilometry of pure this compound films are not widely available, the technique has been applied to surfaces treated with related compounds. In one study, 3D optical profilometry was used to analyze the surface characteristics of tooth enamel after treatment with a choline citrate gel. nih.govresearchgate.net The analysis revealed that the choline citrate gel caused negligible alterations to the surface topography and roughness when compared to untreated surfaces. nih.govresearchgate.net This demonstrates the utility of profilometry in assessing the physical impact of a compound on a substrate at a microscopic level.
Key parameters derived from optical profilometry provide quantitative measures of surface texture. These metrics are crucial for understanding the physical properties of a material's surface.
Table 2: Key Surface Parameters Measured by 3D Optical Profilometry
| Parameter | Symbol | Description |
| Average Roughness | Sa | Represents the arithmetic mean of the absolute values of the height deviations from the mean surface. |
| Root Mean Square Roughness | Sq | The root mean square value of the height deviations from the mean surface. It is more sensitive to large peaks and valleys than Sa. |
| Maximum Peak Height | Sp | The height of the highest peak within the defined area. |
| Maximum Valley Depth | Sv | The depth of the lowest valley within the defined area. |
| Maximum Height of the Surface | Sz | The sum of the maximum peak height (Sp) and the maximum valley depth (Sv), representing the total vertical range of the surface. |
Gravimetric and Other Quantitative Determination Methodologies
The quantitative analysis of this compound is essential for quality control, ensuring the correct stoichiometry and iron content in the final product. lohmann-minerals.com Various analytical methodologies, ranging from classical wet chemistry techniques to modern instrumental methods, are employed to determine the concentration of both the iron and the choline moieties. tru.canih.gov The determination of chelation in such organometallic complexes can present a significant analytical challenge, often requiring a combination of techniques. nih.gov
A traditional and highly accurate method for determining the iron content is gravimetric analysis. This procedure involves the quantitative precipitation of iron(III) from a solution. Typically, the iron is precipitated as hydrous ferric oxide (Fe₂O₃·nH₂O) by adding a base like ammonia. The resulting precipitate is then carefully collected by filtration, washed, and ignited at a high temperature. The ignition process converts the hydrous oxide into pure, stable ferric oxide (Fe₂O₃), which has a precisely known composition. The mass of the resulting ferric oxide is measured, and through stoichiometric calculations, the amount of iron in the original sample is determined.
The choline portion of the complex can also be quantified using gravimetric methods. One established, albeit complex and time-consuming, technique involves using ammonium (B1175870) reineckate (B100417) as a precipitating agent. tru.ca This reagent reacts with choline in an aqueous solution to form choline reineckate, an insoluble salt. The precipitate is filtered, dried, and weighed, allowing for the calculation of the choline content. tru.ca
Beyond classical methods, modern instrumental techniques offer higher sensitivity and specificity. For the determination of choline, methods such as liquid chromatography coupled with electrospray ionization-isotope dilution mass spectrometry (LC/ESI-IDMS) can be used. nih.gov This powerful technique allows for the precise quantitation of choline and its various metabolites. nih.gov Spectrophotometric methods have also been developed, where choline forms a host-guest complex with a receptor like p-sulfonatocalix researchgate.netarene, and the resulting change in UV absorbance is measured to quantify the choline concentration. researchgate.net
Table 3: Comparison of Quantitative Methodologies for this compound
| Method | Analyte | Principle | Key Characteristics |
| Gravimetric Analysis | Iron (Fe³⁺) | Precipitation as ferric hydroxide (B78521), followed by ignition to and weighing of ferric oxide (Fe₂O₃). | High accuracy and precision (primary method); time-consuming; requires careful technique. |
| Gravimetric Analysis | Choline | Precipitation as the insoluble salt choline reineckate using ammonium reineckate as the reagent. | Specific for the choline moiety; can be complex and labor-intensive. tru.ca |
| LC/ESI-IDMS | Choline | Chromatographic separation followed by mass spectrometry detection, using an isotopically labeled internal standard. | High sensitivity and specificity; capable of measuring multiple choline-related compounds simultaneously. nih.gov |
| Spectrophotometry | Choline | Formation of a colored or UV-absorbing complex (e.g., with calixarene) whose absorbance is proportional to concentration. | Rapid and less complex than MS; suitable for routine analysis in pharmaceutical formulations. researchgate.net |
Coordination Chemistry and Speciation of Iron Choline Citrate Systems
Complex Formation and Ligand Interactions
The formation of stable complexes in the iron-choline-citrate system is central to its chemistry, with the citrate (B86180) molecule playing a versatile role as a chelating agent.
Citric acid is a multidentate ligand, meaning it can bind to a metal ion through multiple points of attachment. asm.org Its structure, featuring three carboxylate groups and one hydroxyl group, allows for remarkable versatility in coordinating with ferric iron. regulations.gov X-ray crystallography data confirms that the hydroxyl (alcohol) function of citrate is involved in Fe(III) coordination, a process that involves the deprotonation of this group upon complex formation. researchgate.netrsc.org
The coordination modes of citrate are diverse and can involve the formation of multiple chelate rings, which enhances the stability of the resulting complexes. regulations.gov Depending on the conditions, the citrate ligand can coordinate to one, two, three, or even four iron ions, facilitating the formation of a wide array of mononuclear and polynuclear structures. regulations.gov This adaptability is a key reason for the complex speciation observed in iron-citrate solutions.
The relative concentration of different iron-citrate species in an aqueous solution is highly dependent on both the pH of the solution and the molar ratio of iron to citrate. researchgate.netrsc.org These two factors determine which complexes are thermodynamically favored.
Effect of Molar Ratio: At high citrate-to-iron ratios (e.g., 100:1 or 10:1), mononuclear complexes, particularly the monoiron dicitrate species, are predominant. researchgate.netresearchgate.net As the relative concentration of iron increases (iron:citrate ratios higher than 1:10), the formation of small oligomeric complexes, such as dinuclear and trinuclear species, becomes more significant. researchgate.netresearchgate.net At a 1:1 iron-to-citrate molar ratio, polynuclear species are the prevailing form, likely creating a trinuclear structure. researchgate.net
Effect of pH: The pH of the solution also exerts a strong influence. Lower pH values tend to favor the existence of oligomeric or polynuclear iron-citrate species. researchgate.net Conversely, increasing the pH enhances the dominance of mononuclear complexes. researchgate.net Studies have shown that at neutral pH (pH 7.4), the monoiron dicitrate complex is the dominant form when iron concentrations are low (e.g., 1 µM), but as the iron concentration increases (e.g., 10 µM), multinuclear complexes make an appreciable contribution. researchgate.net In the case of citrate excess, the relative amount of mononuclear complexes is higher at neutral pH compared to slightly acidic conditions, which can be attributed to the greater deprotonation of citric acid, enhancing its coordination ability. nih.gov
| Condition (Iron:Citrate Molar Ratio) | pH | Predominant Species | Supporting Evidence |
|---|---|---|---|
| 1:100 to 1:10 | Physiological (e.g., 7.4) | Mononuclear dicitrate complex ([Fe(Cit)₂]⁵⁻) | Mass spectrometry and EPR spectroscopy show this complex dominates in citrate excess. researchgate.netresearchgate.net |
| > 1:10 | Neutral to Acidic | Oligomeric species (dinuclear and trinuclear complexes) | Mass spectrometry indicates an increase in oligomers at higher iron concentrations. researchgate.net |
| 1:1 | 3.0 to 7.5 | Polynuclear species (likely trinuclear) | Mössbauer and EPR spectroscopies show polynuclear structures prevail. researchgate.netnih.gov |
| Citrate Excess | Slightly Acidic (e.g., 5.5) | Coexistence of mononuclear species and some polynuclear complexes | The relative amount of mononuclear species is lower than at neutral pH. researchgate.netnih.gov |
| Citrate Excess | Neutral (e.g., 7.0) | Dominantly mononuclear species with different coordination environments | Higher pH leads to greater citrate deprotonation, favoring mononuclear complexation. nih.gov |
A variety of iron-citrate complexes have been identified and characterized using techniques like mass spectrometry, EPR (Electron Paramagnetic Resonance) spectroscopy, and Mössbauer spectroscopy. researchgate.netresearchgate.net The most relevant species identified in aqueous solutions are monoiron dicitrate complexes and various oligomeric (multinuclear) forms. rsc.org
Mononuclear Complexes: In the presence of excess citrate, several monoiron species can coexist. researchgate.net The most significant is the monoiron dicitrate complex, [Fe(Cit)₂]⁵⁻, which is considered a biologically relevant species. researchgate.netrsc.org Mass spectrometry and spectrophotometric titrations have been used to confirm its presence and determine its formation constant. rsc.org
Dinuclear and Trinuclear Complexes: As the iron-to-citrate ratio increases, dinuclear ([Fe₂(Cit)₂]²⁻) and trinuclear ([Fe₃(Cit)₃]³⁻) complexes become more abundant. researchgate.net These oligomeric species are considered the most significant multinuclear forms in solution. researchgate.net Specifically, a tri-Fe(III), tri-citrate (Fe₃Cit₃) complex, modeled as having an oxo-bridged tri-Fe core, has been identified. oup.com The commercial product ferric ammonium (B1175870) citrate (FAC) has been shown to contain a trinuclear ferric citrate complex as a major component, with some preparations also containing a substantial amount of a dinuclear complex. bioiron.org
Redox Properties and Electron Transfer Mechanisms of Iron-Citrate Complexes
The iron atom in iron-citrate complexes can cycle between its ferric (Fe³⁺) and ferrous (Fe²⁺) oxidation states, a property that is fundamental to its role in various chemical and biological processes.
The redox potential of the Fe(III)/Fe(II) couple is significantly altered by complexation with citrate. Ligands that preferentially stabilize the Fe(III) state, like citrate, cause the redox potential to shift in the negative direction compared to the uncomplexed iron aqua ions. researchgate.netnih.gov This shift makes the reduction of Fe(III) to Fe(II) more favorable.
Investigations using electrochemistry have determined the standard redox potential (E°′) for the ferric citrate/ferrous citrate couple. acs.orgnih.gov The reported values vary depending on the specific experimental conditions, such as pH and reactant concentrations. harvard.eduasm.org
| Redox Couple | Reported Redox Potential (E°′) | Conditions | Source |
|---|---|---|---|
| (Fe³⁺–cit/Fe²⁺–cit) | Between -0.03 V and +0.01 V | Not specified | acs.orgnih.gov |
| Fe(III) citrate/Fe(II) cit | +0.372 V | pH 7.0, 25°C | harvard.edu |
| Fe(III)-citrate | +0.38 V | Not specified | researchgate.net |
Iron-citrate complexes can participate in Fenton-like reactions, where Fe(II) reacts with hydrogen peroxide (H₂O₂) to produce the highly reactive hydroxyl radical (HO•). nih.govfrontiersin.org This process is of significant interest due to its role in oxidative processes.
The generation of hydroxyl radicals from various iron-citrate complexes has been confirmed using spin trapping methods and reporter molecules. acs.orgnih.gov Research indicates that for hydroxyl radical production to occur efficiently at circumneutral pH, the complexation of Fe(II) is necessary. frontiersin.org The ongoing formation of hydroxylated products in systems containing iron citrate, a reducing agent like ascorbate (B8700270), and H₂O₂ supports the occurrence of slow redox cycling, which can continuously generate radicals. acs.orgnih.gov
Stability and Reactivity of Ferric Choline (B1196258) Citrate Complexes in Diverse Media
The stability and reactivity of iron complexes in solution are critical to their function and bioavailability. In the context of iron-choline-citrate, these properties are largely inferred from studies on ferric citrate complexes, as specific data for the ternary complex including choline is scarce.
Conditional stability constants quantify the strength of the interaction between a metal ion and a ligand under specific conditions (e.g., pH, ionic strength). For the ferric citrate system, a variety of species can exist, including mononuclear (one iron ion) and polynuclear (multiple iron ions) complexes, with different stoichiometries of iron to citrate researchgate.net.
While specific conditional stability constants for ferric choline citrate have not been reported in the reviewed literature, data for various ferric citrate complexes are available and provide a foundational understanding. The stability of these complexes is highly dependent on pH and the molar ratio of citrate to iron. For instance, at a pH of 4.0, the stability constant (log β) for a 1:1 uranium-citrate complex was determined to be 8.71±0.6, and for ternary uranium-iron-citrate species (1:1:1 and 1:1:2), the log β values were 17.10±0.41 and 20.47±0.31, respectively. Although not directly measuring ferric citrate stability, this highlights the complexity and strength of metal-citrate interactions. Research on ferric citrate has reported a range of stability constant values, from 1.66 to 22.56, depending on the specific complex and experimental conditions nih.gov. The lack of consistent data is partly due to the deprotonation of the citrate's alcohol group upon complex formation, a factor not always included in calculations.
The table below summarizes stability constants for some iron-citrate complexes found in the literature, which may serve as a proxy for understanding the potential stability of this compound.
| Complex Species | Log of Stability Constant (log β) | Conditions |
| Fe(III)-Citrate (general) | 1.66 - 22.56 | Varied pH and ligand/Fe ratios |
| U(VI)-Fe(III)-Citrate (1:1:1) | 17.10 ± 0.41 | I=0 |
| U(VI)-Fe(III)-Citrate (1:1:2) | 20.47 ± 0.31 | I=0 |
This table is populated with data for ferric citrate and related complexes due to the absence of specific data for this compound.
The kinetics of ligand exchange and dissociation are crucial for understanding how the iron in a this compound complex might be transferred to other molecules in a biological or environmental system. Studies on the ligand exchange between ferric citrate and the strong iron chelator desferrioxamine B (DFB) provide insight into the potential mechanisms.
At a pH of 8.0 and high citrate-to-iron ratios, mononuclear ferric complexes (both mono- and di-citrate) are the primary species that react with DFB nih.gov. The proposed kinetic model for this exchange involves three potential mechanisms nih.gov:
Direct association of the incoming ligand (DFB) to the ferric dicitrate complex.
Association of the incoming ligand to a ferric monocitrate complex after the dissociation of one citrate molecule.
Complexation of the hydrated iron ion by the incoming ligand after the dissociation of both citrate molecules.
Computational Chemistry and Molecular Modeling Approaches
Computational methods are powerful tools for investigating the structure, properties, and behavior of complex molecules like this compound at an atomic level.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. While no specific DFT studies on the this compound complex were found, DFT has been applied to other iron(III) complexes to understand their geometry and key parameters nih.gov. For instance, DFT calculations have been used to optimize the geometries of various synthesized ligands and their iron complexes nih.gov.
In the context of related iron complexes, DFT has been employed to study light-induced spin crossover phenomena, examining the deactivation mechanism and the role of ligand-field states. Such studies often use functionals like B3LYP* to accurately describe the properties of both high-spin and low-spin states and to calculate ligand-to-metal charge transfer (LMCT) states.
For this compound, DFT could be used to:
Predict the most stable geometric structure of the complex.
Calculate bond lengths and angles between the iron center and the citrate and choline ligands.
Determine the electronic properties, such as the distribution of electron density and the nature of the molecular orbitals.
Investigate the spin state of the iron center.
The following table presents computed properties for iron(III) choline citrate from the PubChem database, which are likely derived from computational methods.
| Property | Value (for C₃₃H₆₃Fe₂N₃O₂₄) | Value (for C₁₁H₂₁FeNO₈) |
| Molecular Weight | 997.5 g/mol nih.gov | 351.13 g/mol nih.gov |
| Exact Mass | 997.250021 Da nih.gov | 351.061652 Da nih.gov |
| Hydrogen Bond Donor Count | 12 nih.gov | 5 nih.gov |
| Hydrogen Bond Acceptor Count | 24 nih.gov | 9 nih.gov |
| Rotatable Bond Count | 12 nih.gov | 5 nih.gov |
Data sourced from PubChem, representing different potential stoichiometries of the complex. nih.govnih.gov
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of complexes in solution. There are no specific MD simulation studies available for this compound. However, MD simulations have been used to study the interaction of choline amino acid ionic liquids with DNA, revealing that the choline cation can bind at the surface through electrostatic interactions and in the minor groove via van der Waals and hydrophobic interactions.
MD simulations of this compound in an aqueous environment could provide valuable information on:
The solvation structure of the complex and its interaction with water molecules.
The conformational flexibility of the citrate and choline ligands when bound to the iron center.
The stability of the complex over time in a simulated physiological environment.
The dynamics of ligand exchange processes by observing the association and dissociation of ligands.
For example, a typical MD simulation protocol would involve placing the complex in a box of water molecules and running the simulation for a duration sufficient to observe the desired dynamic events (e.g., nanoseconds). The system's temperature and pressure would be kept constant to mimic experimental conditions acs.org.
Mechanistic Investigations in Non Clinical Biological Systems
Microbial Interactions and Metabolism
Ferric choline (B1196258) citrate (B86180), as a source of both iron and choline, plays a significant role in various microbial processes, from serving as a crucial nutrient for growth to modulating specific metabolic pathways.
Iron is an essential micronutrient for nearly all microorganisms, acting as a cofactor in numerous enzymatic reactions. Iron citrate complexes, such as ferric citrate and ferric ammonium (B1175870) citrate, are commonly incorporated into microbial growth media to ensure the bioavailability of iron for bacterial cultivation. nih.govnih.gov For instance, in studies investigating the anaerobic degradation of choline by Escherichia coli, the growth medium was supplemented with 50 μM ferric citrate to support bacterial growth and metabolic activity. nih.gov The use of such compounds underscores the importance of a soluble and accessible iron source for studying microbial physiology, including pathways directly related to choline metabolism. nih.govnih.gov
Escherichia coli and other bacteria possess a specialized, high-affinity uptake system for ferric citrate, encoded by the fecIRABCDE operon. frontiersin.org This system is induced by the presence of ferric citrate in the extracellular environment and is tightly regulated to maintain iron homeostasis. frontiersin.orgnih.gov The uptake process is a complex, energy-dependent mechanism that transports iron across both the outer and inner bacterial membranes. nih.gov
The process begins when ferric citrate binds to the FecA outer membrane receptor protein. nih.gov This binding event initiates a signaling cascade that is transmitted across the outer membrane, through the periplasm via the TonB-ExbB-ExbD energy-transducing complex, and across the cytoplasmic membrane to the FecR protein. nih.gov FecR, a transmembrane regulatory protein, then activates the FecI sigma factor in the cytoplasm. nih.gov Activated FecI directs RNA polymerase to transcribe the downstream fecABCDE transport genes. nih.gov
Once transcribed, the protein components of the transport system mediate the internalization of iron. The transport of ferric citrate across the cytoplasmic membrane is accomplished by an ATP-binding cassette (ABC) transporter composed of the periplasmic binding protein FecB, the integral membrane proteins FecC and FecD, and the cytoplasmic ATPase FecE, which powers the transport process. nih.gov The entire system is also under the negative control of the Fur (Ferric uptake regulator) protein, which represses transcription of the fec operon under iron-replete conditions. frontiersin.orgnih.gov
Table 1: Components of the fec Ferric Citrate Uptake System in Escherichia coli
| Gene | Protein | Location | Function |
| fecI | FecI | Cytoplasm | Sigma factor; activates transcription of fecABCDE. nih.gov |
| fecR | FecR | Cytoplasmic Membrane | Transmembrane regulatory protein; activates FecI in response to ferric citrate signal. nih.gov |
| fecA | FecA | Outer Membrane | Receptor protein; binds ferric citrate and initiates signal transduction. nih.gov |
| fecB | FecB | Periplasm | Periplasmic binding protein; binds ferric citrate and delivers it to the ABC transporter. nih.gov |
| fecC | FecC | Cytoplasmic Membrane | Integral membrane protein component of the ABC transporter. nih.gov |
| fecD | FecD | Cytoplasmic Membrane | Integral membrane protein component of the ABC transporter. nih.gov |
| fecE | FecE | Cytoplasm | ATPase; provides energy for the transport of ferric citrate across the cytoplasmic membrane. nih.gov |
Certain anaerobic microorganisms can utilize choline as a carbon and energy source. nih.govpnas.org The metabolic pathway begins with the cleavage of the C-N bond in choline, a reaction catalyzed by the enzyme choline trimethylamine-lyase (CutC). nih.govnih.gov This cleavage produces trimethylamine (B31210) (TMA) and acetaldehyde. nih.govnih.gov
The formation of trimethylamine (TMA) from choline is a significant metabolic activity performed exclusively by certain members of the gut microbiota. nih.govpnas.org This biotransformation is the first and rate-limiting step in a pathway that has implications for host-microbe interactions. pnas.orgnih.gov
The key enzyme, choline TMA-lyase (CutC), is a glycyl radical enzyme that requires an activating enzyme, CutD, for its function. nih.gov The discovery and characterization of the cut gene cluster responsible for this activity have shown that its function can be verified through heterologous expression in E. coli. nih.govuconn.edu Successful expression and enzymatic activity in these systems require culturing the bacteria in appropriate media containing necessary cofactors and nutrients, including an iron source like iron (III) ammonium citrate. nih.gov This highlights the modulatory role of nutrient availability on specific microbial metabolic outputs. The microbial conversion of choline to TMA is a foundational step before TMA is absorbed by the host and oxidized in the liver to trimethylamine-N-oxide (TMAO). mdpi.combiocrates.com
Cellular Iron Transport and Homeostasis (in vitro and non-human cellular models)
In non-microbial systems, particularly in mammalian cells, the transport of non-transferrin-bound iron, such as that from ferric citrate complexes, is a critical process, especially under conditions of iron overload.
Primary rat hepatocytes and human hepatoma cells provide valuable in vitro models for studying the uptake of non-transferrin-bound iron. nih.govsigmaaldrich.com Studies using cultured rat hepatocytes have demonstrated a high-capacity system for the uptake of iron from ferric citrate. nih.gov This transport process exhibits characteristics of facilitated diffusion and follows Michaelis-Menten kinetics. nih.gov
The uptake is a temperature-dependent process and is influenced by extracellular conditions such as pH and calcium concentration, with maximal internalization rates observed at a pH of approximately 7.4. nih.gov Investigations into the mechanism suggest that ferric citrate uptake is mediated by a specific citrate binding site on the hepatocyte membrane. nih.gov There is evidence to suggest that the ferric citrate complex may dissociate at the cell surface. nih.gov After the iron is delivered to a membrane transporter, the citrate and iron components may be internalized separately. nih.gov Once inside the cell, citrate is rapidly metabolized, with a significant portion being oxidized to carbon dioxide. nih.gov This uptake system appears to be distinct from and significantly faster than the traditional transferrin-mediated pathway at equivalent iron concentrations and does not seem to be downregulated by cellular iron levels, a key feature of iron homeostasis. nih.gov
Table 2: Kinetic Parameters of Ferric Citrate Internalization by Rat Hepatocytes
| Parameter | Value | Unit |
| K_m (Michaelis Constant) | ~7 | µM |
| V_max (Maximum Velocity) | ~2 | nmol/mg DNA/min |
| Activation Energy | 35 | kJ/mol |
| (Data sourced from experiments conducted at 37°C). nih.gov |
Interactions with Non-Transferrin Bound Iron (NTBI) Pathways (in vitro/cellular contexts)
Non-transferrin bound iron (NTBI) refers to a varied group of plasma iron species not bound to transferrin, ferritin, or heme. nih.gov In conditions of iron overload, NTBI is typically composed of ferric citrate species. nih.gov While transferrin-bound iron is the primary source for processes like erythropoiesis, NTBI becomes a significant factor when transferrin's iron-binding capacity is exceeded. nih.gov The uptake of NTBI is crucial as it is readily taken up by the liver and is associated with the toxicity seen in iron-overload pathologies. nih.govresearchgate.net
Two primary pathways have been proposed for the generation of NTBI from intravenous iron compounds. nih.gov The first involves the rapid, direct release of iron from the circulating compound into the plasma, where it can exchange with transferrin until saturation. nih.gov A second, delayed pathway involves the uptake of the iron compound by macrophages, followed by the release of iron via ferroportin. nih.gov Studies on T lymphocytes and hepatocytes have shown that these cells can take up and accumulate NTBI. researchgate.net Research suggests the existence of a selective cellular carrier for specific forms of ferric citrate, with evidence pointing to the preferential uptake of oligomeric ferric citrate species over other forms. nih.govresearchgate.net
Effects on Mammalian Cell Line Growth and Iron Metabolism (in vitro studies)
Iron is an indispensable element in cell culture, vital for cellular respiration and metabolism; its absence halts cell growth and leads to cell death. sigmaaldrich.com Ferric choline citrate has been identified as an effective iron carrier in mammalian cell culture media. A patent for a cell culture medium notes that the use of this compound can significantly contribute to higher product titers in recombinant protein production compared to other iron sources like iron phosphate (B84403) or iron citrate. google.com
Induction of Oxidative Stress and Ferroptosis in Cellular Models (in vitro, non-human context)
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation and the accumulation of ROS. nih.govmdpi.com The redox cycling property of iron, while essential for its biological function, can also lead to the formation of ROS through Fenton chemistry, inducing oxidative stress. sigmaaldrich.comnih.gov
A closely related compound, ammonium ferric citrate (AFC), has been shown to induce ferroptosis in non-small-cell lung carcinoma cell lines. nih.gov AFC was observed to significantly promote the production of ROS and malondialdehyde (MDA), a marker of lipid peroxidation, leading to oxidative stress. nih.gov This process was linked to the inhibition of glutathione (B108866) peroxidase 4 (GPX4), a key regulator of ferroptosis. nih.gov Similarly, in a smooth muscle cell-based model, the combination of an inhibitor (erastin) with ferric citrate was used to successfully induce lipid peroxidation and ferroptosis. researchgate.net
Conversely, the choline component of this compound may have mitigating effects on oxidative stress. In studies on bovine peripheral blood leukocytes, choline supplementation was found to reduce MDA levels, suggesting it can alleviate oxidative stress induced by other factors. mdpi.com
Role in Animal Nutrition and Metabolism (non-human, pre-clinical models)
Evaluation of Iron Digestibility and Absorption in Animal Models (e.g., broilers, piglets)
Organic iron sources are often considered more beneficial in animal diets than inorganic forms due to potentially greater bioavailability. peerj.comnih.gov Studies assessing ferric citrate as a dietary iron source for weaned piglets have demonstrated its effectiveness. nih.govresearchgate.net In one study, piglets fed diets supplemented with ferric citrate showed improved iron digestibility compared to those on control or inorganic iron-supplemented diets. nih.govresearchgate.net These findings indicate that ferric citrate is an easily digestible source of dietary iron for young, growing animals like piglets. nih.govresearchgate.net
Comparative Bioavailability Studies with Other Iron Sources in Animal Diets
The bioavailability of an iron source is a critical measure of its nutritional value. Seminal research conducted on young pigs directly compared the bioavailability of iron from this compound with that of ferrous sulfate (B86663) (FeSO₄·7H₂O), a commonly used standard. nih.govoup.comresearchgate.net Using both hemoglobin regeneration and iron retention methods, the study determined the relative biological value of iron from this compound to be approximately 140, setting the value for ferrous sulfate at 100. nih.govresearchgate.netresearchgate.net This indicates a significantly higher bioavailability for this compound.
More recent research on ferric citrate in piglets further supports the superior performance of organic iron sources. nih.govresearchgate.net Piglets fed diets containing ferric citrate performed significantly better than animals fed diets with only endogenous iron or those supplemented with inorganic forms of iron. nih.gov
Table 1: Comparative Bioavailability of this compound in Young Pigs Data sourced from Miller et al. (1981). nih.govresearchgate.net
This table is interactive. You can sort and filter the data.
| Iron Source | Relative Biological Value (RBV) | Measurement Method | Animal Model |
| Ferrous Sulfate (FeSO₄·7H₂O) | 100 (Standard) | Hemoglobin Regeneration | Young Pig |
| Ferrous Sulfate (FeSO₄·7H₂O) | 100 (Standard) | Iron Retention | Young Pig |
| This compound | ~140 | Hemoglobin Regeneration | Young Pig |
| This compound | ~140 | Iron Retention | Young Pig |
Impact on Oxidative Status and Blood Parameters in Non-Human Animals
Dietary iron supplementation directly impacts hematological parameters. In studies with anemic young pigs, supplementation with this compound was evaluated based on hemoglobin regeneration efficiency. nih.govresearchgate.net The increase in hemoglobin concentration is a primary indicator of the biological utilization of supplemental iron. researchgate.net
Epigenetic and Gene Regulation Studies (in non-human animal models)
Research utilizing a well-established rat model of fetal-neonatal iron deficiency has provided significant insights into the epigenetic and gene regulatory effects of choline supplementation when administered with iron. These studies have focused on the hippocampus, a brain region crucial for learning and memory.
Studies have demonstrated that early-life iron deficiency (ID) leads to a downregulation in the hippocampal expression of the gene encoding JmjC-ARID domain-containing protein 1B (Jarid1b). umn.edunih.govnih.gov Jarid1b is an iron-dependent histone H3K4 demethylase, playing a critical role in gene regulation. This downregulation of Jarid1b was observed to persist into adulthood. umn.edunih.govnih.gov
Furthermore, iron deficiency was found to reduce the transcriptional capacity of the gene for brain-derived neurotrophic factor (Bdnf), a key molecule involved in neuronal survival and growth. umn.edunih.gov Bdnf is a known target of Jarid1b, suggesting a mechanistic link between the two. umn.edunih.gov
Prenatal choline supplementation was shown to ameliorate the long-term downregulation of Jarid1b in formerly iron-deficient adult rats. mdpi.com Interestingly, iron treatment alone was not sufficient to restore Jarid1b expression, highlighting a unique role for choline in this regulatory process. mdpi.com While prenatal choline supplementation mitigated the effects of iron deficiency on Jarid1b expression in adult rats, it did not prevent the iron deficiency-induced chromatin modifications at these gene loci. umn.edunih.gov In iron-sufficient rats, choline supplementation was observed to reduce Jarid1b expression at postnatal day 15. nih.gov
The following table summarizes the effects of iron deficiency and choline supplementation on the expression of Jarid1b and Bdnf in the rat hippocampus.
| Gene | Condition | Effect on Expression | Reference |
| Jarid1b | Iron Deficiency (ID) | Downregulation | umn.edunih.govnih.gov |
| Prenatal Choline Supplementation in ID rats | Ameliorated long-term downregulation | mdpi.com | |
| Choline Supplementation in Iron-Sufficient rats (P15) | Reduced expression | nih.gov | |
| Bdnf | Iron Deficiency (ID) | Reduced transcriptional capacity | umn.edunih.gov |
The downregulation of Jarid1b and Bdnf expression in the context of early-life iron deficiency is associated with specific changes in histone modifications. umn.edunih.gov In iron-deficient rats, the downregulation of hippocampal Jarid1b expression was linked to a higher enrichment of histone deacetylase 1 (HDAC1) and a lower enrichment of acetylated histone H3K9 (H3K9ac) and phosphorylated cAMP response element-binding protein (pCREB). umn.edunih.govnih.gov
Similarly, the reduced transcriptional capacity of Bdnf in iron-deficient adult rat hippocampi was associated with repressive histone modifications, including lower H3K9ac and pCREB enrichments at the Bdnf promoters. umn.edunih.gov Prenatal choline supplementation, however, did not prevent these iron deficiency-induced chromatin modifications. umn.edunih.gov In iron-sufficient adult rats, choline supplementation was found to induce long-lasting repressive chromatin modifications. umn.edunih.gov Specifically, in iron-sufficient animals, choline supplementation had a negative effect on histone H3K9 acetylation and pCREB enrichment at the Bdnf promoters. mdpi.com
The table below outlines the observed alterations in histone modifications at the Jarid1b and Bdnf gene loci in the rat hippocampus under different conditions.
| Histone Modification | Gene Locus | Condition | Observed Alteration | Reference |
| HDAC1 enrichment | Jarid1b | Iron Deficiency (ID) | Higher enrichment | umn.edunih.govnih.gov |
| H3K9ac enrichment | Jarid1b | Iron Deficiency (ID) | Lower enrichment | umn.edunih.govnih.gov |
| Bdnf promoters | Iron Deficiency (ID) | Lower enrichment | umn.edunih.gov | |
| Bdnf promoters | Choline Supplementation in Iron-Sufficient rats | Negative effect (reduction) | mdpi.com | |
| pCREB enrichment | Jarid1b | Iron Deficiency (ID) | Lower enrichment | umn.edunih.govnih.gov |
| Bdnf promoters | Iron Deficiency (ID) | Lower enrichment | umn.edunih.gov | |
| Bdnf promoters | Choline Supplementation in Iron-Sufficient rats | Negative effect (reduction) | mdpi.com |
Applications in Materials Science and Electrochemistry
Precursor for Nanomaterial Synthesis
Ferric choline (B1196258) citrate (B86180) serves as a valuable starting material for the bottom-up fabrication of iron-based nanomaterials. The organic components of the complex, choline and citrate, play a crucial role in controlling the formation and properties of the resulting nanostructures.
The thermal decomposition of ferric choline citrate has been identified as a viable method for the preparation of nanocrystalline magnetite (Fe₃O₄). When subjected to heat treatment, the this compound compound breaks down, leading to the formation of iron oxide nanoparticles. The types and proportions of the resulting iron oxides are dependent on the temperature and the specific conditions of the thermal treatment. Research has shown that this process can yield nanocrystalline magnetite, a material with significant magnetic properties and a wide range of applications in areas such as data storage, biomedical imaging, and catalysis.
Studies have demonstrated that the thermal treatment of iron choline citrate can be controlled to produce magnetite with specific crystalline phases. The decomposition process is influenced by the surrounding atmosphere, with different outcomes observed in air versus a non-oxidizing atmosphere.
| Thermal Treatment Parameter | Resulting Iron Oxide Phases |
| Atmosphere | |
| Air | Fe₃O₄, with potential for further oxidation to α-Fe₂O₃ at higher temperatures or longer durations. |
| Non-oxidizing | Fe₃O₄ and amorphous carbon. |
| Temperature | Influences the transformation between iron oxide phases. |
This table summarizes the influence of thermal treatment parameters on the decomposition products of iron-citrate complexes.
The synthesis of iron oxide nanostructures with controlled morphology and size is a critical area of research, and this compound shows promise as a precursor in this context. While specific studies focusing exclusively on this compound for the controlled synthesis of various iron oxide nanostructures are emerging, the principles are well-established with similar iron-organic precursors. The organic ligands, in this case, choline and citrate, can act as capping agents or structure-directing agents during the nucleation and growth of nanoparticles.
By carefully controlling reaction parameters such as temperature, solvent, and the presence of other surfactants, it is possible to influence the shape of the resulting iron oxide nanoparticles, leading to the formation of nanoplates, nanocubes, or nanoflowers. The ability to control these features is essential for tailoring the material's properties for specific applications.
Electrochemical Deposition of Iron and Alloys
The electrodeposition of iron and its alloys is a key technology for creating coatings with specific magnetic, mechanical, and corrosion-resistant properties. Choline-based deep eutectic solvents (DESs) have gained prominence as environmentally friendly and effective electrolytes for these processes. While direct research on this compound in this application is not yet widespread, the foundational work on iron electrodeposition from choline-based DESs provides a strong indication of its potential.
Deep eutectic solvents composed of choline chloride and a hydrogen bond donor, such as urea (B33335) or ethylene (B1197577) glycol, have been successfully used for the electrodeposition of iron and iron-containing alloys. These solvents offer a wide electrochemical window and can dissolve significant amounts of metal salts, including iron chlorides. In these systems, iron is typically introduced as ferric chloride (FeCl₃) or ferrous chloride (FeCl₂). The choline chloride in the DES acts as a complexing agent, forming chloro-complexes with the iron ions, such as [FeCl₄]⁻.
The electrodeposition process involves the reduction of these iron complexes at the cathode to form a metallic iron deposit. The use of DESs avoids the hydrogen evolution reaction that is common in aqueous electrodeposition, leading to higher current efficiencies and better deposit quality.
The electrodeposition from choline-based DESs has been demonstrated to be an effective method for fabricating both continuous metallic thin films and discrete nanoparticles of iron and its alloys. By controlling the electrochemical parameters, such as the applied potential or current density, and the deposition time, the thickness and morphology of the deposited layer can be precisely managed.
This technique allows for the creation of nanostructured iron films and the synthesis of iron-based nanoparticles directly onto a conductive substrate. The ability to produce both thin films and nanoparticles opens up a wide range of applications, from magnetic recording media to catalytic surfaces.
A significant advantage of electrodeposition from choline-based DESs is the ability to control the material properties of the deposited iron. The morphology of the deposit, ranging from fine-grained microcrystalline structures to nodular or even nanorod arrays, can be influenced by factors such as the composition of the electrolyte, the deposition temperature, and the applied potential.
Furthermore, the crystalline structure and phase of the deposited iron can also be tailored. For instance, by adjusting the deposition parameters, it is possible to obtain deposits with a specific crystal orientation or to co-deposit other elements to form alloys with desired magnetic and mechanical properties. Research has shown that factors like the chloride-to-iron ratio in the electrolyte can significantly influence the iron complex speciation and, consequently, the deposition mechanism and the properties of the resulting material.
| Deposition Parameter | Effect on Material Properties |
| Electrolyte Composition (e.g., metal salt concentration) | Influences deposit composition, surface morphology, and current efficiency. |
| Temperature | Affects electrolyte conductivity, viscosity, and can influence current efficiency and deposit structure. |
| Applied Potential/Current Density | Controls the deposition rate and can alter the morphology from smooth films to nanostructures. |
This interactive table illustrates the impact of key deposition parameters on the characteristics of electrodeposited iron and alloys from choline-based deep eutectic solvents.
Potential in Battery and Energy Storage Technologies (theoretical and early-stage research)
The investigation into safer and more sustainable energy storage solutions has led researchers to explore novel materials for battery components. Within this context, choline-based compounds, related to the components of this compound, are gaining attention, particularly in the realm of electrolytes. While this compound itself is not directly used in batteries, the choline cation is a key component in the development of a class of materials known as ionic liquids (ILs), which show promise as electrolytes in advanced battery technologies. nottingham.ac.uknottingham.ac.uk
Exploration of Choline-Based Ionic Liquids as Electrolyte Components
Ionic liquids (ILs) are salts that are in a liquid state at relatively low temperatures, often below 100°C. Their unique properties, such as low volatility, non-flammability, high ionic conductivity, and wide electrochemical windows, make them attractive alternatives to the conventional organic solvent-based electrolytes used in lithium-ion batteries, which often pose safety risks like flammability and leakage. nottingham.ac.uknottingham.ac.uk
Choline-based ionic liquids, in particular, have emerged as a promising sub-class of ILs. researchgate.net Choline is an essential nutrient that is water-soluble, biocompatible, biodegradable, and cost-effective. nottingham.ac.ukresearchgate.net These characteristics make choline-derived ILs potentially safer and more environmentally friendly than traditional imidazolium-based ILs, which can be toxic and non-biodegradable. researchgate.net
Early-stage research has focused on synthesizing and characterizing various choline-based ILs to evaluate their suitability as battery electrolytes. These studies involve modifying the choline structure and pairing it with different anions to fine-tune the resulting IL's physicochemical properties.
Key research findings from theoretical and early-stage studies include:
Synthesis: Novel choline-based ILs can be synthesized through various methods, including functionalizing choline with different chemical groups. For instance, researchers have successfully synthesized ILs by functionalizing choline with trimethylsilyl, allyl, and cyanoethyl groups. researchgate.net Another approach involves an acid-base reaction to produce choline hydroxide (B78521), followed by esterification with selected carboxylic acids. nottingham.ac.uknottingham.ac.uk
Electrochemical Properties: The performance of these ILs as electrolytes is a critical area of investigation. Studies have shown that choline-based ILs can exhibit high ionic conductivities and high oxidative stability. nottingham.ac.uknottingham.ac.uk When formulated into hybrid electrolytes, for example by doping with lithium salts like LiPF6, they can function as safe electrolytes for high-voltage lithium-ion batteries. researchgate.net
Thermal Stability: A significant advantage of choline-based ILs is their thermal stability. Research has demonstrated that some of these ILs are stable up to 300°C, which is a substantial improvement over volatile organic solvents and enhances the safety profile of potential batteries. nottingham.ac.uknottingham.ac.uk
Structure-Property Relationships: Research is uncovering how the molecular structure of these ILs influences their properties. For example, the length of the alkyl chain in choline-ester ILs has been shown to affect ionic conductivity, providing a pathway for optimizing electrolyte performance by tailoring the molecular design. nottingham.ac.uknottingham.ac.uk
The following table summarizes the properties of some synthesized choline-based ionic liquids from early-stage research, highlighting their potential for use in energy storage applications.
| Ionic Liquid Type | Thermal Stability (°C) | Ionic Conductivity (mS/cm) | Oxidative Stability (V) | Lithium-Ion Transference Number (tLi+) | Source |
| Choline-Ester ILs | Up to 300 | Up to 6.092 (at 25°C) | Up to 4.76 | Up to 0.94 | nottingham.ac.uknottingham.ac.uk |
| Functionalized Choline ILs (with Trimethylsilyl, Allyl, Cyanoethyl groups) | Reported as stable | Data varies by specific compound | Reported as having wide electrochemical windows | Not specified | researchgate.net |
These findings underscore the potential of choline-based ionic liquids as a versatile platform for developing safer, high-performance electrolytes for the next generation of batteries. nottingham.ac.uknottingham.ac.uk The research, while still in its early stages, points towards a promising direction for creating more sustainable and reliable energy storage systems.
Emerging Research Directions and Future Perspectives on Ferric Choline Citrate
Development of Advanced and High-Throughput Analytical Techniques
The comprehensive characterization of Ferric Choline (B1196258) Citrate (B86180) is fundamental to understanding its behavior and functionality. While traditional analytical methods provide valuable data, emerging advanced techniques are enabling more detailed and rapid analysis. Future research is increasingly focused on the development and application of high-throughput methods to accelerate the screening and characterization of iron complexes.
Key analytical techniques being adapted for the analysis of iron-carbohydrate complexes, including Ferric Choline Citrate, are multifaceted and aim to elucidate various properties of the compound. uga.eduresearchgate.net High-performance liquid chromatography (HPLC) is a robust technique for assessing the impurity profile of such complexes. uga.edu For determining the molecular weight and structure, a combination of methods is often employed. Size exclusion chromatography (SEC) is used to estimate the approximate molecular weights of the polysaccharide components, while mass spectrometry techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and electrospray ionization provide high-resolution data. uga.edu Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional and two-dimensional techniques (COSY, TOCSY, NOESY, HSQC, HMBC), is instrumental in determining the sequence of monosaccharide residues. uga.edu
To analyze the elemental composition and the iron core structure, techniques such as inductively coupled plasma mass spectrometry (ICP-MS) are utilized for measuring the total iron content. complexgenerics.org Cryo-scanning transmission electron microscopy (cryo-STEM) and X-ray diffraction (XRD) are employed to investigate the core-ligand structure of iron-carbohydrate complexes. desy.de
Table 1: Advanced Analytical Techniques for this compound Characterization
| Technique | Application | Insights Gained |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Impurity profiling | Purity and presence of contaminants uga.edu |
| Size Exclusion Chromatography (SEC) | Molecular weight determination | Approximate molecular weight of the complex uga.edu |
| Mass Spectrometry (MALDI, ESI) | High-resolution mass analysis | Precise molecular weight and structural information uga.edu |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Monosaccharide sequencing and linkage analysis uga.edu |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Elemental analysis | Total iron content complexgenerics.org |
| Cryo-Scanning Transmission Electron Microscopy (cryo-STEM) | Core-ligand structure | Visualization of the iron core and carbohydrate shell desy.de |
Future advancements in these areas are expected to involve the integration of these techniques into automated, high-throughput workflows, allowing for the rapid screening of different formulations of this compound and related compounds.
Comprehensive Elucidation of Complex Speciation Under Diverse Environmental and Biochemical Conditions
The chemical form, or speciation, of this compound is critical to its solubility, reactivity, and biological availability. The speciation of ferric citrate complexes is known to be highly dependent on factors such as pH and the molar ratio of iron to citrate. nih.govnih.govkcl.ac.ukrsc.org Understanding this complex speciation under a variety of environmental and biochemical conditions is a significant and ongoing research challenge.
Recent studies on ferric citrate have revealed that at a 1:1 iron-to-citrate molar ratio, polynuclear species, likely with a trinuclear structure, are predominant. nih.gov However, in the presence of excess citrate, a mixture of mononuclear iron species with different coordination environments is observed. nih.gov The pH of the solution also plays a crucial role; for instance, at pH 7.0, the relative amount of iron coordinated in monomers is higher than at pH 5.5, which is attributed to the deprotonation of citric acid, enhancing its coordination ability. nih.gov
Advanced spectroscopic techniques are being employed to probe these complex systems. Mössbauer and electron paramagnetic resonance (EPR) spectroscopies, particularly using the frozen solution technique, have been instrumental in providing insights into the structure and nuclearity of iron citrate complexes in aqueous solutions. nih.gov These studies have confirmed the coexistence of various species, including monoiron dicitrate species and dinuclear and trinuclear oligomeric complexes. nih.govkcl.ac.ukrsc.org
Table 2: Influence of Physicochemical Conditions on Ferric Citrate Speciation
| Condition | Predominant Species | Analytical Technique(s) |
|---|---|---|
| 1:1 Iron:Citrate Ratio | Polynuclear (likely trinuclear) species nih.gov | Mössbauer Spectroscopy, EPR Spectroscopy nih.gov |
| Excess Citrate | Coexistence of several monoiron species nih.gov | Mössbauer Spectroscopy, EPR Spectroscopy nih.gov |
| pH 5.5 | Higher proportion of polynuclear species nih.gov | Mössbauer Spectroscopy, EPR Spectroscopy nih.gov |
Future research will likely focus on real-time monitoring of speciation changes in dynamic systems that mimic biological fluids and environmental matrices.
Exploration of Novel Non-Biological and Material Science Applications
While this compound is primarily recognized for its applications in the life sciences, its unique chemical properties suggest potential for novel applications in non-biological and material science domains. The ability of iron complexes to participate in redox reactions and form coordination polymers opens up avenues for their use as catalysts and precursors for advanced materials.
For instance, iron complexes can be utilized in the synthesis of iron-containing nanoparticles and thin films. azom.com Iron(III) acetylacetonate, a related iron complex, is used for the chemical vapor deposition of iron oxide thin films and in the sol-gel synthesis of iron-containing materials. azom.com The thermolysis of such complexes provides a route to nanoparticles of various iron oxides. azom.com
Furthermore, the complexation of iron with organic ligands can be exploited for environmental applications. The photo-Fenton process, an advanced oxidation process used for water treatment, can be enhanced by the use of iron complexes. mdpi.com Iron citrate complexes have been shown to absorb light more efficiently than aqueous iron complexes, leading to the generation of hydroxyl radicals for the degradation of pollutants. mdpi.com
Table 3: Potential Non-Biological and Material Science Applications of Iron Complexes
| Application Area | Potential Role of this compound | Underlying Principle |
|---|---|---|
| Catalysis | Catalyst for organic transformations | Redox activity of the iron center |
| Material Synthesis | Precursor for iron oxide nanoparticles and thin films | Thermal decomposition or chemical vapor deposition azom.com |
Further research is needed to specifically explore the synthesis and performance of this compound in these applications, potentially leading to the development of novel functional materials and environmental technologies.
Integration of Advanced Computational and Experimental Methodologies for Predictive Modeling
The integration of computational modeling with experimental data offers a powerful approach to understanding and predicting the behavior of complex molecules like this compound. Predictive modeling can accelerate the design of new iron complexes with desired properties and provide deeper insights into their mechanisms of action.
Computational models are being developed to predict various properties of iron complexes, including their spin states and energies. acs.orgrsc.org For example, neural network models are being trained to predict the energy and energy splitting of Fe(II) complexes as a function of their conformation, which is crucial for understanding their reactivity. acs.org Machine learning techniques are also being used to accelerate the screening of thousands of candidate iron complexes, a task that would be computationally expensive using traditional quantum mechanics methods. acs.org
In the realm of biological systems, computational models of iron metabolism are being constructed to understand the systemic regulation of iron and the impact of different iron compounds. nih.govmanchester.ac.uknih.gov These models can simulate the effects of iron supplementation and disease states, providing a quantitative understanding of iron homeostasis. nih.govnih.gov
Table 4: Computational and Experimental Methodologies for Predictive Modeling
| Methodology | Application to this compound | Potential Outcomes |
|---|---|---|
| Neural Network Potentials | Prediction of conformational energies and spin states acs.org | Understanding reactivity and magnetic properties |
| Machine Learning (e.g., SVM) | High-throughput screening of electronic structures acs.org | Rapid identification of complexes with desired properties |
| Mechanistic Computational Models | Simulation of iron metabolism and homeostasis nih.gov | Predicting the biological fate and efficacy of this compound |
The continued development and integration of these advanced computational and experimental methodologies will be pivotal in creating predictive models for the behavior of this compound in both chemical and biological systems.
Unveiling Further Mechanistic Insights in Understudied Non-Human Biological Systems
The role of iron, and specifically iron citrate complexes, has been extensively studied in humans. However, there is a significant opportunity to gain further mechanistic insights by investigating the function of this compound in a broader range of non-human biological systems. Such studies can reveal conserved and species-specific mechanisms of iron uptake, transport, and metabolism.
A notable example of the importance of iron citrate in non-human systems is its role in the long-distance transport of iron in plants. oup.com It has been demonstrated that iron is transported in the xylem sap of plants as an iron-citrate complex. oup.com Specifically, a tri-iron(III), tri-citrate complex has been identified in the xylem sap of iron-deficient tomatoes. oup.com The formation of different iron citrate species, such as di-iron(III), di-citrate complexes, is dependent on the iron-to-citrate molar ratio in the xylem. nih.govoup.com
The study of iron metabolism in various organisms can also provide valuable comparative data. For instance, understanding how different microorganisms utilize ferric citrate as an iron source can inform our knowledge of microbial pathogenesis and nutrient acquisition strategies. wikipedia.org
Table 5: Research Areas in Understudied Non-Human Biological Systems
| Biological System | Research Focus | Potential Insights |
|---|---|---|
| Plants | Iron transport in xylem and phloem | Mechanisms of long-distance iron transport and homeostasis oup.com |
| Microorganisms | Iron acquisition and metabolism | Understanding microbial survival and virulence strategies wikipedia.org |
By expanding the scope of research to include a wider array of non-human biological systems, a more comprehensive and evolutionarily informed understanding of the roles of this compound can be achieved.
Investigation of Sustainable Synthesis and Green Chemistry Approaches for Production
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact and improve efficiency. Investigating sustainable and green chemistry approaches for the production of this compound is an important future research direction.
Green synthesis methods for iron-based materials often utilize renewable feedstocks, environmentally benign solvents like water, and energy-efficient reaction conditions. mdpi.comnih.gov For example, the synthesis of iron-tannate microstructures has been achieved using a natural polyphenol (tannic acid) and water as the solvent at room temperature. mdpi.com Other green approaches for producing iron nanoparticles involve the use of plant extracts, microorganisms, and biopolymers. nih.gov
The synthesis of this compound itself can be approached from a green chemistry perspective. A historical method for preparing iron choline citrates involves reacting choline dihydrogen citrate with freshly prepared ferric hydroxide (B78521) in water. google.com While this method uses water as a solvent, further optimization could focus on energy efficiency and the use of sustainably sourced starting materials. Another approach involves the direct reaction of citric acid with a choline base at elevated temperatures. wipo.int
Table 6: Green Chemistry Principles and Their Application to this compound Synthesis
| Green Chemistry Principle | Potential Application in this compound Synthesis |
|---|---|
| Use of Renewable Feedstocks | Sourcing citric acid and choline from bio-based materials |
| Use of Safer Solvents | Utilizing water as the primary reaction solvent google.com |
| Energy Efficiency | Optimizing reaction conditions to reduce energy consumption |
Future research in this area will focus on developing and scaling up green synthetic routes for this compound that are both economically viable and environmentally sustainable.
Q & A
Q. What are the standard methodologies for synthesizing and characterizing ferric choline citrate in laboratory settings?
- Methodological Answer : this compound synthesis typically involves combining choline, citrate, and ferric ions in stoichiometric ratios under controlled pH conditions. Characterization requires techniques like X-ray Absorption Fine Structure (XAFS) to determine iron coordination environments and Extended X-ray Absorption Fine Structure (EXAFS) to analyze atomic distances and ligand interactions . Ultrafiltration and Inductively Coupled Plasma (ICP) analysis can quantify iron solubility and purity . For structural validation, compare spectral features to crystalline standards (e.g., ferric citrate) .
Q. Which experimental models are suitable for evaluating this compound’s bioavailability and cellular uptake?
- Methodological Answer :
- In vitro models : Use Caco-2 or Hutu-80 intestinal epithelial cell lines to simulate iron absorption. Expose cells to this compound at physiologically relevant concentrations (0.01–0.2 mM) and measure intracellular iron via ICP analysis .
- Bioavailability assays : Compare iron uptake kinetics against ferrous sulfate (FeSO₄) and other chelated forms (e.g., ferric EDTA) under varying dietary conditions (e.g., phytate-rich media) to assess absorption interference .
Q. How can researchers assess this compound’s impact on iron-regulated metabolic pathways?
- Methodological Answer :
- Proteome profiling : Use antibody arrays (e.g., Human XL Oncology Array Kit) to quantify cancer-related proteins like amphiregulin and phosphorylated ERK, which are linked to iron-induced MAPK signaling .
- Western blot/ELISA : Measure biomarkers such as FGF23 (linked to CKD progression) or DKK-1 (Wnt pathway inhibitor) in cell lysates or serum samples .
Advanced Research Questions
Q. How do contradictory findings on iron compounds’ effects on Wnt/EGFR signaling inform this compound research?
- Methodological Answer :
- Context : Ferric citrate and ferric EDTA upregulate EGFR/MAPK/ERK pathways in colorectal cancer models, while ferrous sulfate does not . However, ferrous sulfate amplifies c-Myc (Wnt target) in APC-mutant cells .
- Experimental design : Use SW480 (APC-mutant) and Caco-2 (APC-wildtype) cells to compare this compound’s effects on Wnt/EGFR pathways. Include controls for iron solubility and redox activity. Measure β-catenin nuclear translocation (Wnt) and phospho-STAT3 (EGFR downstream) via immunofluorescence .
- Data reconciliation : Account for dietary interactions (e.g., phytate) and cell-specific mutations that alter iron bioavailability and signaling .
Q. What are the challenges in designing clinical trials to evaluate this compound’s impact on biomarkers like FGF23 in pediatric CKD?
- Methodological Answer :
- Trial design : Follow the FIT4KiD framework: randomized, double-blind, placebo-controlled studies with longitudinal FGF23 monitoring. Use power analysis simulations to determine sample size (e.g., 160 participants for 80% power to detect 26% treatment differences) .
- Biomarker stability : Address intra-subject variability by collecting baseline and follow-up samples during stable phases (e.g., 3–12 months post-treatment) .
- Ethical considerations : Ensure iron supplementation does not exacerbate CKD-mineral bone disorders (CKD-MBD) .
Q. How can researchers reconcile discrepancies in iron compound bioavailability data when extrapolating to this compound?
- Methodological Answer :
- Comparative studies : Use dual-stable isotope tracers (⁵⁴Fe/⁵⁷Fe) in human cohorts to differentiate absorption rates of this compound versus ferrous sulfate or ferric EDTA .
- Mechanistic modeling : Apply kinetic models to predict iron release in the gastrointestinal tract, considering pH-dependent solubility and competition with dietary inhibitors (e.g., polyphenols) .
- In vitro-in vivo correlation (IVIVC) : Validate cell-based assays with clinical pharmacokinetic data to refine bioavailability predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
